molecular formula C6H13NO2 B13468945 (R)-Methyl 2-(ethylamino)propanoate

(R)-Methyl 2-(ethylamino)propanoate

Cat. No.: B13468945
M. Wt: 131.17 g/mol
InChI Key: PDWIKEWZWZGBKT-RXMQYKEDSA-N
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Description

Methyl (2R)-2-(ethylamino)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ester functional group and an ethylamino substituent on the second carbon of the propanoate chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (2R)-2-(ethylamino)propanoate can be synthesized through several methods. One common approach involves the esterification of (2R)-2-(ethylamino)propanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl (2R)-2-(ethylamino)propanoate may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for precise control of reaction conditions, leading to a more sustainable and scalable production method.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-(ethylamino)propanoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: (2R)-2-(ethylamino)propanoic acid.

    Reduction: (2R)-2-(ethylamino)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (2R)-2-(ethylamino)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl (2R)-2-(ethylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active (2R)-2-(ethylamino)propanoic acid, which can then interact with biological targets. The ethylamino group may also play a role in binding to specific sites on enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Methyl (2R)-2-(ethylamino)propanoate can be compared with other similar compounds, such as:

    Methyl (2S)-2-(ethylamino)propanoate: The enantiomer of the compound, which may have different biological activity.

    Ethyl (2R)-2-(ethylamino)propanoate: A similar ester with an ethyl group instead of a methyl group.

    Methyl (2R)-2-(methylamino)propanoate: A compound with a methylamino group instead of an ethylamino group.

The uniqueness of methyl (2R)-2-(ethylamino)propanoate lies in its specific stereochemistry and the presence of the ethylamino group, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

methyl (2R)-2-(ethylamino)propanoate

InChI

InChI=1S/C6H13NO2/c1-4-7-5(2)6(8)9-3/h5,7H,4H2,1-3H3/t5-/m1/s1

InChI Key

PDWIKEWZWZGBKT-RXMQYKEDSA-N

Isomeric SMILES

CCN[C@H](C)C(=O)OC

Canonical SMILES

CCNC(C)C(=O)OC

Origin of Product

United States

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